C.I. Food Black 2
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2118-39-0 |
|---|---|
Molecular Formula |
C26H19N5NaO13S4 |
Molecular Weight |
760.7 g/mol |
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |
InChI Key |
ZSRKJGSFDBOHMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
2118-39-0 |
Related CAS |
83221-57-2 |
Synonyms |
Food Black 2; CI 27755 |
Origin of Product |
United States |
Synthesis, Chemical Reactivity, and Structural Elucidation of C.i. Food Black 2
Synthetic Pathways and Reaction Mechanisms for C.I. Food Black 2 Production
The industrial synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions. This method allows for the controlled construction of the large, conjugated molecular system required for its properties as a dye. The general process involves creating a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. researchgate.net For a bis-azo dye like this compound, this sequence is performed twice.
Diazotization is the foundational reaction in the synthesis of all azo dyes. It involves the conversion of a primary aromatic amine into a diazonium salt. The reaction is typically carried out in an acidic medium, usually with hydrochloric acid, at cold temperatures (0–5°C) to ensure the stability of the resulting diazonium salt.
The key reagent is nitrous acid (HNO₂), which is unstable and therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid. researchgate.netwikipedia.org The first step in the synthesis of this compound involves the diazotization of an aromatic amine, such as sulfanilic acid. wikipedia.org Sulfanilic acid exists as a zwitterion (an internal salt), and it is first dissolved in a basic solution, such as sodium carbonate, before being treated with sodium nitrite. researchgate.net The subsequent addition of cold acid generates nitrous acid, which then reacts with the primary amino group to form the diazonium ion. researchgate.netgoogle.com The diazonium salt of sulfanilic acid is a key intermediate that is kept in a cold suspension for the subsequent coupling step. researchgate.netcymitquimica.com
The general mechanism for diazotization proceeds as follows:
Protonation of nitrous acid by the strong mineral acid.
Loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary aromatic amine.
A series of proton transfers and elimination of a water molecule to yield the final diazonium ion (Ar–N₂⁺).
The diazonium salt formed in the first stage is a weak electrophile and will react with activated aromatic rings in an electrophilic aromatic substitution reaction known as diazo coupling. researchgate.net Compounds that are highly activated towards this reaction include phenols and aromatic amines, which possess strong electron-donating groups (e.g., –OH, –NH₂). researchgate.net
In the synthesis of this compound, the initially formed diazonium salt (e.g., from sulfanilic acid) is reacted with a first coupling component, typically a naphthol or naphthylamine derivative containing sulfonic acid groups to ensure water solubility. A common coupling component in the synthesis of complex azo dyes is 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) or its isomers. nih.govamericanelements.comsigmaaldrich.com The position of the coupling on the naphthyl ring is highly dependent on the pH of the reaction medium. Coupling to aminonaphthols can be directed to the position ortho to the amino group in acidic conditions or ortho to the hydroxyl group in alkaline conditions. This pH control is crucial for forming the correct monoazo intermediate.
This first coupling reaction results in a new, larger molecule that contains a single azo bond and, importantly, may possess another functional group (like a primary amine) that can be used for a subsequent reaction.
To form a bis-azo dye like this compound, the process of diazotization and coupling is repeated. The monoazo intermediate formed in the previous step, which contains a free primary aromatic amino group, serves as the substrate for a second diazotization reaction. This creates a new, more complex diazonium salt.
Chemical Transformation Mechanisms of this compound
The chemical stability and degradation of this compound are primarily determined by the reactivity of its azo bonds. These bonds can be broken through either oxidative or reductive pathways, leading to the decolorization of the dye and the formation of various smaller molecules.
The azo linkage (–N=N–) is susceptible to attack by strong oxidizing agents. Oxidative degradation can be initiated by agents such as hydrogen peroxide, potassium permanganate (B83412), or ozone. mdpi.com While hydrogen peroxide alone may show low efficiency in degrading complex azo dyes, its effectiveness is greatly enhanced in advanced oxidation processes like the Fenton reaction (H₂O₂ + Fe²⁺), which generates highly reactive hydroxyl radicals. mdpi.comresearchgate.net
The oxidation mechanism involves an electrophilic attack on the electron-rich azo bond. This initial attack can lead to the formation of unstable intermediates that subsequently decompose. The degradation pathway typically does not proceed via the initial formation of aromatic amines. Instead, the aromatic rings may be opened, leading to the formation of various organic acids and, under sufficiently strong conditions, complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net The complete decolorization of the dye solution does not always signify complete mineralization of the organic content. researchgate.net
The most characteristic chemical transformation of azo dyes is the reductive cleavage of the azo bond. This reaction effectively breaks the molecule into smaller aromatic amine fragments. The reduction can be carried out chemically using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or zinc dust in an acidic medium. It can also occur biochemically through the action of anaerobic microorganisms, whose azoreductase enzymes utilize the dye as an electron acceptor.
Reductive cleavage breaks the –N=N– double bond and adds two hydrogen atoms to each nitrogen atom, regenerating primary amino groups. For a bis-azo dye such as this compound, this cleavage occurs at both azo linkages. This process results in the formation of the original aromatic amines from which the dye was synthesized, or their derivatives. The products of the reductive cleavage of this compound would include sulfanilic acid and at least two different, complex aminonaphthalene derivatives. wikipedia.org The formation of these aromatic amines is a significant aspect of the chemistry of azo dyes.
Substitution Reactions Involving Sulfonic Acid Groups
The sulfonic acid (-SO₃H) groups are prominent functional moieties within the this compound structure and play a significant role in its chemical reactivity. These groups can undergo substitution reactions, which allows for the modification of the dye's properties. The introduction of sulfonic acid groups into aromatic structures is a common strategy to enhance water solubility. researchgate.net
While specific research on the substitution reactions of the sulfonic acid groups in this compound is not extensively detailed in the provided search results, the general reactivity of these groups is well-established in organic chemistry. Nucleophilic substitution reactions can occur on the aromatic rings to which the sulfonic acid groups are attached, although the strongly deactivating nature of the sulfonate group makes such reactions challenging.
More commonly, the sulfonic acid groups themselves can be substituted under certain conditions. For instance, treatment with strong nucleophiles under forcing conditions can lead to the replacement of the sulfonate group.
Comparative Structural Analysis with Related Azo Dyes
Understanding the structure of this compound is enhanced by comparing it with other azo dyes, particularly those sharing similar structural features.
Structural Homologies and Heterologies within the Azo Dye Family
This compound is classified as a bis-azo dye, meaning it contains two azo (-N=N-) linkages. worlddyevariety.comnih.gov This places it in a large family of dyes with a wide range of colors and applications. nih.govacs.org The general structure of an azo dye consists of an aromatic backbone, chromophoric azo groups, and often auxochromic groups that modify the color. nih.govekb.eg
A key structural feature of many azo dyes, including this compound, is the presence of one or more sulfonic acid groups, which impart water solubility. researchgate.netontosight.ai The number and position of these sulfonic acid groups can significantly influence the dye's properties. researchgate.nettandfonline.com
Compared to a monoazo dye like C.I. Acid Orange 7, which has one azo bond, this compound has a more extended conjugated system due to its two azo groups and multiple aromatic rings. researchgate.net This extended conjugation is responsible for its black color.
Another related bis-azo dye is Direct Blue 1. acs.orgacs.org Computational studies of Direct Blue 1 show a structure with two nearly planar halves twisted around a central biphenyl (B1667301) bond. acs.orgacs.org This provides a model for understanding the potential conformations of large bis-azo dyes like this compound.
Influence of Sulfonic Acid Moieties on Molecular Architecture
The sulfonic acid groups (-SO₃H) are not merely solubilizing agents; they also exert a significant influence on the molecular architecture of azo dyes. Their presence can affect the spatial structure and electronic properties of the molecule. researchgate.net
The position of the sulfonic acid group can impact the planarity of the dye molecule. researchgate.net In some cases, steric hindrance between a sulfonic acid group and other parts of the molecule can force a non-planar conformation. This, in turn, can affect the dye's color and its interaction with substrates.
Furthermore, the strong electron-withdrawing nature of the sulfonic acid group influences the electron distribution within the aromatic rings, which can affect the reactivity of the dye and the wavelength of maximum light absorption (λmax). nih.gov Studies on other sulfonated azo dyes have shown that the number of sulfonic acid groups can impact the efficiency of processes like photocatalytic degradation. nih.gov
Impact of Naphthalene (B1677914) Disulfonic Acid Moiety on Molecular Structure
A distinguishing feature of this compound is the presence of a 4-hydroxynaphthalene-2,7-disulfonic acid moiety. worlddyevariety.com Naphthalene-based intermediates are common in the synthesis of azo dyes. researchgate.netwikipedia.org The presence of two sulfonic acid groups on this naphthalene ring system significantly enhances the water solubility of the final dye.
Advanced Analytical Methodologies for C.i. Food Black 2
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of food colorants like C.I. Food Black 2. It allows for the separation of the dye from other components in a mixture, which is a critical step for both identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of synthetic dyes. nih.govmeasurlabs.com Its high resolution and efficiency make it ideal for separating complex mixtures. When coupled with various detectors, HPLC provides comprehensive qualitative and quantitative data.
HPLC with UV-Visible (UV-Vis) and Diode-Array Detection (DAD): HPLC systems are frequently equipped with UV-Visible or Diode-Array Detectors for the analysis of colorants. nih.govfda.gov These detectors measure the absorbance of the eluting compounds at specific wavelengths. A key advantage of DAD is its ability to acquire a full UV-Vis spectrum for each peak, which aids in compound identification by comparing the obtained spectrum with that of a reference standard. nih.govunl.pt For colored compounds like this compound, detection is typically performed in the visible range of the electromagnetic spectrum. fda.gov The intensity of the light absorption is directly proportional to the concentration of the dye, enabling precise quantification based on the Beer-Lambert law. d-nb.inforesearchgate.net
HPLC with Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometer (HPLC-MS) offers an even higher level of specificity and sensitivity. researchgate.net This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weight and structure. unl.pt For a compound like this compound, MS detection can confirm its identity by determining the mass-to-charge ratio of the molecular ion and its fragments. This is particularly useful for differentiating between isomers that may have similar retention times and UV-Vis spectra. unl.pt
A new method using HPLC with DAD and quadrupole-time-of-flight mass spectrometry (QTOF-MS) has been developed for identifying colorant compounds in food matrices. nih.gov This approach allows for the complete separation of colorants and reveals their maximum absorption wavelengths. nih.gov
Table 1: HPLC Methods for Food Dye Analysis
| Technique | Detector | Application | Key Findings |
| HPLC | DAD, QTOF-MS | Identification of colorants in food | Separates colorants, determines maximum absorption wavelengths and temporary structures. nih.gov |
| UPLC | PDA | Analysis of color additives in foods and cosmetics | A gradient from aqueous to methanolic ammonium (B1175870) acetate (B1210297) solutions on a reverse-phase column separates dyes. fda.gov |
| HPLC | DAD, MSn | Characterization of early synthetic dyes | Characterized 62 dyes from 11 chemical families. unl.pt |
This table is interactive. Click on the headers to sort.
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the separation and identification of food dyes. kcl.ac.ukuclmail.netresearchgate.net It is a valuable tool for screening and quality control. uclmail.net The technique involves spotting a sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. kcl.ac.uk A solvent system, the mobile phase, moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases. kcl.ac.ukuclmail.net
The separation results in spots at different heights on the plate, and the retention factor (Rf value) for each spot can be calculated. kcl.ac.uk This value is characteristic of a compound in a specific TLC system and can be used for identification by comparison with standards. kcl.ac.uk While traditionally a qualitative technique, modern advancements like High-Performance Thin-Layer Chromatography (HPTLC) allow for quantitative analysis. researchgate.net
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. youngin.compfigueiredo.org It is particularly well-suited for the analysis of charged molecules like the anionic this compound. youngin.com CE offers several advantages, including high efficiency, short analysis times, and low consumption of samples and reagents. pfigueiredo.orgresearchgate.net
In the context of food dye analysis, Capillary Zone Electrophoresis (CZE) is a commonly used mode. youngin.com Synthetic dyes can be separated using a background electrolyte such as an alkaline phosphate (B84403) buffer. youngin.com Detection is often performed using a diode-array detector, which can confirm the identity of the dyes through their UV-Visible spectra. youngin.com The technique has been successfully applied to separate a mixture of common synthetic dyes, including Black PN (a synonym for this compound). youngin.comwikidata.org
Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. kombuchabrewers.orgresearchgate.net It is a powerful tool for analyzing ionic dyes and their potential ionic impurities. researchgate.net The technique relies on the interaction of the ionic analytes with a stationary phase that has charged functional groups. researchgate.netchromatographyonline.com
IC systems typically use a conductivity detector to measure the concentration of the separated ions. researchgate.net For complex matrices, sample preparation techniques are often employed to eliminate interfering substances. chromatographyonline.com The versatility of IC allows for the analysis of a wide range of ions, making it a valuable method in food analysis for ensuring product quality and safety. sepscience.comthermofisher.com
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are fundamental for both the initial identification and the precise measurement of this compound.
UV-Visible spectrophotometry is a widely used, simple, and accessible technique for the analysis of colored compounds. lupinepublishers.comdrawellanalytical.com It is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netlupinepublishers.com The resulting spectrum is a characteristic fingerprint of the substance. researchgate.net
For a dye like this compound, the visible region of the spectrum is of primary interest. The wavelength of maximum absorbance (λmax) can be used for preliminary identification. d-nb.info Furthermore, according to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. d-nb.inforesearchgate.net This relationship forms the basis for the quantitative determination of the dye in a sample. d-nb.infodrawellanalytical.com The technique is valuable for quality control in the food industry due to its speed and low cost. lupinepublishers.comdrawellanalytical.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of this compound in food products. This technique offers high sensitivity and specificity, enabling the detection and quantification of the dye even at low concentrations. High-resolution mass spectrometry (HRMS) further enhances analytical capabilities by providing highly accurate mass measurements, which is crucial for the identification of unknown metabolites.
While specific studies detailing the comprehensive metabolite profile of this compound are not extensively documented in publicly available literature, the general metabolic fate of azo dyes involves the reductive cleavage of the azo bond (-N=N-). This biotransformation, often carried out by intestinal microflora, can lead to the formation of aromatic amines. For this compound, this would theoretically result in the generation of precursor amines used in its synthesis. HRMS, with its ability to determine elemental compositions of unknown compounds, is an invaluable tool for tentatively identifying such metabolites in in vitro and in vivo studies. nih.gov The untargeted screening capabilities of HRMS allow for the detection of a wide range of potential metabolites without the need for reference standards for each compound. mdpi.com
The general workflow for metabolite identification using LC-HRMS involves:
Incubation of this compound in a relevant biological system (e.g., gut microbiota simulation).
Extraction of the parent compound and its metabolites.
Separation of the components using liquid chromatography.
Analysis using HRMS to obtain accurate mass data for both the parent ion and its fragmentation products (MS/MS).
Data processing and comparison with metabolic databases to propose potential structures for the observed metabolites. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy in Structural Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a "molecular fingerprint" of the substance. rtilab.com This makes it a useful tool for the structural characterization and quality control of this compound. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |
| Azo bonds (-N=N-) | 1450–1600 | Stretching |
| Sulfonate groups (-SO₃⁻) | 1040 and 1200 | Symmetric and Asymmetric Stretching |
| Table 1: Characteristic FTIR Absorption Bands for this compound. |
By comparing the FTIR spectrum of a sample to that of a known standard of this compound, analysts can confirm the identity and purity of the dye. Any shifts or the appearance of new peaks could indicate the presence of impurities, degradation products, or interactions with other components in a food matrix. rtilab.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Biotransformation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. While its application specifically to the biotransformation products of this compound is not widely reported, its use in metabolomics and the study of the degradation of other azo dyes suggests its potential utility. mdpi.comresearchgate.netacs.org NMR can provide detailed information about the carbon-hydrogen framework of molecules, making it ideal for identifying the structure of metabolites formed through biotransformation. nih.govresearchgate.net
In the context of this compound, NMR could be employed to:
Confirm the structures of aromatic amines formed from the cleavage of the azo bond.
Identify any further modifications to these primary metabolites.
Study the kinetics of the biotransformation process.
The complexity of the NMR spectra of biological samples often requires the use of advanced techniques, such as two-dimensional (2D) NMR, and pattern recognition methods to interpret the data effectively. acs.orgnih.gov
Sample Preparation and Matrix Effects in this compound Analysis
The accurate analysis of this compound is often complicated by the complex nature of the food products in which it is found. Effective sample preparation is therefore a critical step to isolate the analyte of interest and minimize interference from the food matrix.
Extraction Methodologies (e.g., Solid-Phase Extraction, Enzymatic Digestion)
Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and purification of this compound from various food matrices. bioline.org.br This method involves passing a liquid sample through a solid adsorbent material (the SPE cartridge) that retains the analyte. The interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. mdpi.com For the analysis of sulfonated azo dyes like this compound, various SPE cartridges can be employed, including:
NH2-aminopropyl-modified silica: This type of cartridge has proven effective for the extraction of multiple synthetic food dyes. bioline.org.br
Polyamide cartridges: These are also used for the retention of polar compounds like food colorants. mdpi.com
Hydrophilic-Lipophilic Balanced (HLB) cartridges: These offer broad-spectrum retention for a range of analytes. fda.gov
Enzymatic digestion can be employed as a preliminary step in sample preparation to break down complex food matrices, such as those rich in proteins or polysaccharides. acs.org This process uses specific enzymes to hydrolyze matrix components that may interfere with the extraction and analysis of this compound. mdpi.comresearchgate.net For instance, proteases can be used to digest proteins, and amylases can break down starches. researchgate.net While the application of enzymatic digestion is a recognized strategy for reducing matrix effects, specific protocols tailored to the analysis of this compound are not extensively detailed in the literature. The choice of enzyme and digestion conditions would depend on the specific composition of the food matrix being analyzed. acs.org
Impact of Complex Food Matrices on Analytical Outcomes
The composition of the food matrix can significantly influence the accuracy and precision of this compound analysis. fao.orgacs.org Components such as proteins, fats, carbohydrates, and other additives can interfere with the analytical process in several ways:
Extraction Inefficiency: The dye can bind to matrix components, making its complete extraction challenging. fda.gov
Ion Suppression or Enhancement in MS: Co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer, leading to underestimation or overestimation of its concentration. researchgate.net
Chromatographic Interference: Matrix components can co-elute with the analyte, leading to overlapping peaks and inaccurate quantification. fda.gov
Solid food matrices, such as candies, pastries, and crackers, often require initial grinding and homogenization to ensure a representative sample is taken for analysis. fda.gov The complexity of these matrices underscores the importance of robust sample preparation methods like SPE to minimize these interferences. mdpi.com
Considerations for Multi-Dye Mixture Analysis
Foods and beverages are often colored with a mixture of different dyes. Therefore, analytical methods must be capable of separating and quantifying this compound in the presence of other colorants. flinnsci.com High-performance liquid chromatography (HPLC) is the technique of choice for this purpose, as it allows for the separation of multiple dyes in a single analytical run. nih.gov
Key considerations for the analysis of multi-dye mixtures include:
Chromatographic Resolution: The HPLC method must be optimized to achieve baseline separation of all target dyes to prevent peak overlap and ensure accurate quantification.
Detector Selection: A photodiode array (PDA) detector is often used in conjunction with HPLC, as it can acquire spectra across a range of wavelengths simultaneously, aiding in the identification of each dye. fda.gov
Method Validation: The analytical method must be validated for its selectivity, linearity, accuracy, and precision in the context of the specific dye mixture and food matrix being analyzed.
Method Validation and Quality Assurance in this compound Determination
Method validation is a critical process in analytical chemistry that confirms a specific method is suitable for its intended purpose. For the determination of this compound (also known as Brilliant Black BN), this process ensures the reliability, accuracy, and precision of the analytical results. pcdn.co It involves a comprehensive evaluation of various performance characteristics to demonstrate that the method can consistently and accurately quantify the colorant in different sample types. pcdn.coresearchgate.net Adherence to stringent quality assurance (QA) and quality control (QC) protocols is essential to maintain the integrity of the data generated during routine analysis. eurl-pesticides.eueurl-pesticides.eu
The validation of analytical methods for synthetic food dyes like this compound is typically performed following guidelines from bodies such as the International Conference on Harmonisation (ICH). bioline.org.br High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a commonly employed technique for this purpose. sigmaaldrich.comcabidigitallibrary.org
Key performance parameters evaluated during method validation for this compound include:
Specificity/Selectivity: This ensures that the analytical signal is solely from this compound and not from other components or interfering substances in the sample matrix. Chromatographic methods like HPLC provide excellent selectivity by separating the analyte from other compounds before detection. researchgate.net
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical response over a specified range. ejgm.co.uk For the analysis of ten synthetic food colors, including Brilliant Black, by LC-MS/MS, linearity was established in the range of 0 to 200 mg/kg with a correlation coefficient (R²) between 0.97 and 1.00. cabidigitallibrary.org Another study on various food additives reported high linearity with R² values greater than 0.9995. ejgm.co.uk
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ut.ac.ir The LOD is often calculated based on a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. ut.ac.irmdpi.com In a voltammetric method for Brilliant Black BN, the LOD and LOQ in milk and cheese were reported as 1.14 to 1.73 μg/mL and 3.46 to 5.25 μg/mL, respectively. researchgate.net
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is added (spiked) into a sample matrix and then analyzed. researchgate.net Acceptable mean recovery values are typically within the range of 70-120%. researchgate.net For Brilliant Black BN, recovery rates have been reported between 98.81% and 115.94% in milk and cheese samples. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). researchgate.net Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the variation in results within the same laboratory, by the same operator, using the same equipment over a short period.
Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory but on different days, with different analysts, or different equipment. mdpi.com For the analysis of Brilliant Black BN, the RSD was reported to be between 0.08% and 3.71%. researchgate.net
The following table summarizes typical performance characteristics for the analysis of synthetic food dyes, including Brilliant Black BN (this compound), using chromatographic methods.
| Validation Parameter | Typical Performance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | mdpi.comresearchgate.net |
| Range | 0 - 200 mg/kg | cabidigitallibrary.org |
| LOD | 1.14 - 1.73 µg/mL | researchgate.net |
| LOQ | 3.46 - 5.25 µg/mL | researchgate.net |
| Accuracy (Recovery) | 98.81% - 115.94% | researchgate.net |
| Precision (RSD%) | < 5% | nih.gov |
Quality Assurance in this compound Determination
Quality assurance encompasses the systematic actions necessary to provide confidence that the analytical measurements are of the required quality. researchgate.net For this compound analysis, this involves a comprehensive quality system that includes:
Standard Operating Procedures (SOPs): Detailed, written instructions for performing the analysis to ensure consistency.
Calibration and Maintenance of Instruments: Regular calibration of analytical instruments, such as HPLC systems, with certified reference standards is crucial. eurl-pesticides.eu For instance, an analytical standard of Brilliant Black BN with ≥95% purity as determined by HPLC is commercially available for this purpose. sigmaaldrich.com
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of this compound helps to verify the accuracy of the method. bioline.org.br
Control Charts: Plotting the results of QC samples over time to monitor the stability and performance of the analytical method.
Proficiency Testing: Participating in inter-laboratory comparison studies to provide an independent assessment of the laboratory's analytical performance.
Documentation and Record Keeping: Maintaining thorough records of all validation data, sample analyses, QC checks, and instrument maintenance is a fundamental aspect of QA. eurl-pesticides.eu
By implementing a robust method validation protocol and adhering to strict quality assurance procedures, analytical laboratories can ensure that the determination of this compound in various products is reliable, accurate, and fit for its intended regulatory and quality control purposes. pcdn.co
Biotransformation and Metabolic Pathways of C.i. Food Black 2
Microbial Biotransformation of Azo Dyes
The intestinal microflora plays a significant role in the initial breakdown of ingested azo dyes. industrialchemicals.gov.auacademicjournals.orgresearchgate.net This microbial action is largely anaerobic and involves the enzymatic reduction of the azo linkage. mdpi.com
The human gut contains a diverse population of microorganisms capable of producing azo reductase enzymes. academicjournals.orgresearchgate.net These enzymes are responsible for breaking the azo bonds of dyes, a critical first step in their metabolism. asm.orgacademicjournals.orgresearchgate.net This process converts the parent dye compound into smaller, colorless aromatic amines. academicjournals.orgresearchgate.net The resulting aromatic amines are water-soluble and can be readily absorbed through the intestine. academicjournals.orgresearchgate.net Studies on various azo dyes have demonstrated that intestinal bacteria are highly efficient at this reductive cleavage. asm.orgindustrialchemicals.gov.au
A variety of bacterial strains present in the human gut and the environment have been identified as capable of degrading azo dyes. While specific studies on C.I. Food Black 2 are limited, research on other azo dyes has implicated several bacterial genera. Among these, species of Klebsiella and Shewanella are known for their dye-degrading capabilities. Other bacteria, such as Eubacterium, Clostridium, Bacteroides, and Butyrivibrio, isolated from human feces, have also been shown to possess significant azoreductase activity. asm.org For instance, a study successfully isolated ten strains of anaerobic bacteria from human feces that were capable of reducing azo dyes. asm.org
The efficiency of microbial degradation of azo dyes is influenced by several environmental parameters. mdpi.com These factors can significantly impact both the rate and extent of decolorization.
Key Environmental Factors:
| Factor | Influence on Microbial Decolorization |
| pH | The optimal pH for the activity of microbial azoreductases can vary. For example, some bacterial consortia show optimal degradation of Reactive Black 5 at an alkaline pH between 9 and 10. mdpi.com |
| Temperature | Temperature affects microbial growth and enzyme activity. Studies on different bacteria have shown optimal decolorization at various temperatures, often in the mesophilic range (20-40°C). emergentresearch.org |
| Presence of Metals | Certain metal ions can act as cofactors and enhance enzyme activity, while others may be inhibitory. For example, the presence of Mg2+ and Ca2+ has been shown to maintain 75-80% of azoreductase activity in some bacterial isolates. emergentresearch.org |
| Oxygen Level | The initial reductive cleavage of the azo bond is typically an anaerobic process. mdpi.com The subsequent degradation of the resulting aromatic amines, however, often occurs under aerobic conditions. mdpi.com |
| Dye Concentration | The concentration of the dye itself can affect the degradation rate. Some microbial systems are highly resistant and can decolorize high concentrations of dyes. mdpi.com |
Enzymatic Biotransformation in Biological Systems
Following absorption, the metabolites of azo dyes, as well as any absorbed intact dye, are subject to further enzymatic transformation, primarily in the liver. slu.se
While the intestinal microflora is the primary site of azo dye reduction, azo reductase enzymes are also present in various mammalian tissues, including the liver, kidneys, and lungs. slu.se The liver, in particular, plays a crucial role in metabolizing a wide range of xenobiotics, including the aromatic amines produced from azo dye cleavage. slu.se Hepatic azo reductases contribute to the reductive cleavage of any azo dye that is absorbed systemically. scbt.com The bioactivation of carcinogenic aromatic amines often involves N-hydroxylation by cytochrome P450 enzymes, followed by O-acetylation. scbt.com
The enzymatic reduction of azo dyes in the liver occurs in both the cytosolic and microsomal fractions of the cell. asm.org These cellular compartments contain different types of azo reductases. Microsomal enzymes, particularly those involving cytochrome P450, are known to be involved in the metabolism of these compounds. scbt.com The resulting aromatic amines can then undergo further phase II metabolic reactions, such as glucuronidation and sulfonation, which generally increase their water solubility and facilitate their excretion from the body. nih.gov
Phase I and Phase II Biotransformation Reactions
The metabolism of foreign compounds, or xenobiotics, like this compound, is broadly categorized into Phase I and Phase II reactions. nih.govfoodsafety.institute These phases work sequentially to detoxify and eliminate substances from the body. slideshare.netopenaccessjournals.com
Phase I Reactions: Often termed functionalization reactions, this phase introduces or exposes polar functional groups on the parent molecule, such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups. nih.govlabce.com This process generally results in a slight increase in the compound's water solubility. openaccessjournals.com The primary types of Phase I reactions are oxidation, reduction, and hydrolysis. foodsafety.instituteopenaccessjournals.com
For azo dyes like this compound, the most significant Phase I reaction is the reductive cleavage of the azo bond (–N=N–). scbt.com This reduction, which can be catalyzed by enzymes like cytochrome P450 oxidases or by intestinal microflora, breaks the dye molecule into smaller aromatic amine metabolites. foodsafety.institutemst.dkindustrialchemicals.gov.au Oxidation reactions can also occur, potentially leading to the breakdown of the azo bonds under certain conditions. Hydrolysis, the cleavage of chemical bonds by the addition of water, is another possible, though less emphasized, pathway for initial breakdown. labce.com
Phase II Reactions: Following Phase I, the modified metabolites undergo Phase II conjugation reactions. foodsafety.institute In this phase, endogenous polar molecules are attached to the functional groups introduced during Phase I, which dramatically increases their water solubility and facilitates excretion. slideshare.netfiveable.me Key Phase II pathways include:
Glucuronidation: The addition of glucuronic acid, a common pathway for substances with hydroxyl or amino groups. foodsafety.institute
Sulfation: The conjugation of a sulfonate group, important for detoxifying aromatic amines. nih.gov
Acetylation: The addition of an acetyl group. foodsafety.institute
Amino acid conjugation: The attachment of amino acids like glycine (B1666218) or glutamine. fiveable.me
Glutathione conjugation: A crucial detoxification pathway for reactive electrophilic compounds. fiveable.me
While specific Phase II metabolites of this compound are not extensively documented, it is expected that its aromatic amine byproducts would be substrates for these conjugation pathways, particularly sulfation and glucuronidation, to render them more hydrophilic for elimination. nih.gov
Identification and Characterization of Biotransformation Products
The identification of metabolic byproducts is essential for understanding the complete biological fate of a parent compound. This involves sophisticated analytical techniques to separate and characterize the structurally diverse metabolites formed in vivo or in vitro.
Analytical Strategies for Metabolite Profiling (e.g., GC-MS)
A range of analytical methods is employed to profile the metabolites of compounds like this compound. The choice of technique depends on the chemical properties of the analytes, such as their volatility and polarity.
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for analyzing non-volatile, polar compounds like many dye metabolites. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, particularly suited for volatile and semi-volatile compounds. kau.edu.sa For non-volatile metabolites to be analyzed by GC-MS, they must first undergo a derivatization process to make them volatile. kau.edu.sa
The general workflow for metabolite analysis involves several key steps:
Extraction: Metabolites are first extracted from the biological matrix (e.g., urine, feces, cell culture medium) using methods like liquid-liquid extraction or solid-phase extraction. acs.org
Separation: The complex mixture of extracted compounds is then separated using chromatographic techniques like GC or HPLC. kau.edu.sa
Detection and Identification: As compounds elute from the chromatography column, they are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and structural elucidation. kau.edu.saacs.org
Table 1: Common Analytical Techniques for Dye Metabolite Profiling
| Analytical Technique | Principle | Typical Analytes | Reference |
|---|---|---|---|
| GC-MS | Separates volatile compounds in a gas phase, followed by mass-based detection. | Volatile and semi-volatile aromatic amines, smaller degradation products. | kau.edu.sa |
| HPLC-MS | Separates non-volatile compounds in a liquid phase, followed by mass-based detection. | Parent dye, polar and non-volatile metabolites, conjugated products. | researchgate.net |
| FTIR | Measures the absorption of infrared radiation by molecules to identify functional groups. | Used to confirm the transformation of the dye's chemical structure. | acs.org |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light to detect changes in the dye's chromophore. | Used to monitor the decolorization and initial breakdown of the dye. | acs.org |
Elucidation of Aromatic Amine Metabolites
The primary biotransformation of azo dyes involves the reductive cleavage of the azo linkage, leading to the formation of aromatic amines. scbt.comresearchgate.net The specific amines produced depend on the structure of the parent dye. This compound is a diazo dye, meaning it possesses two azo bonds. Cleavage of these bonds would be expected to yield multiple aromatic amine metabolites.
Based on the structure of this compound, the following aromatic amines are considered probable metabolites:
4-aminobenzenesulfonic acid: This compound is explicitly mentioned as a reduction product.
1-naphthylamine derivatives: Cleavage of the azo bonds would also lead to the formation of substituted naphthylamines. uobabylon.edu.iq
The presence of sulfonic acid groups on the parent this compound molecule is a key structural feature. These groups generally increase the water solubility of the dye and its resulting metabolites, which aids in their detoxification and excretion. uobabylon.edu.iq
Proposed Metabolic Degradation Pathways
The metabolic degradation of this compound begins with the Phase I reductive cleavage of its two azo bonds. This initial step breaks the large dye molecule into smaller, more manageable aromatic amine metabolites. While a complete, experimentally verified pathway for this compound is not fully elucidated in the available literature, a probable pathway can be proposed based on its chemical structure and the known metabolism of similar azo dyes. uobabylon.edu.iq
The proposed degradation is initiated by azoreductase enzymes, found in the liver and in gut microflora, which catalyze the cleavage of the –N=N– bonds. industrialchemicals.gov.au This results in the formation of constituent aromatic amines. These primary metabolites can then undergo further Phase I reactions (such as hydroxylation) and, more significantly, Phase II conjugation reactions (such as sulfation or glucuronidation) to form highly polar conjugates that can be readily excreted in urine or bile. nih.gov The sulfonic acid groups present on the original dye molecule are largely retained on the metabolites, further enhancing their water solubility. uobabylon.edu.iq
In Vitro Models for Biotransformation Studies
To study the metabolism of xenobiotics like this compound without resorting to human or animal testing, researchers utilize a variety of in vitro (cell-based) models. These systems allow for the investigation of metabolic pathways and potential toxicity in a controlled laboratory setting.
Application of Human Liver Cell Lines and Tissue Slices
The liver is the primary organ of drug and xenobiotic metabolism. nih.gov Therefore, in vitro models based on liver cells are the most relevant for studying the biotransformation of food additives.
Human Liver Cell Lines: Immortalized cell lines, such as the human hepatoma cell line HepG2, are widely used in toxicology and metabolism studies. cabidigitallibrary.org These cells are derived from human liver tumors but retain many of the metabolic functions of primary hepatocytes, the main cell type in the liver. mdpi.com HepG2 cells can be cultured and exposed to compounds like food dyes to identify metabolites and assess cellular responses. cabidigitallibrary.org While they are a valuable tool, it is noted that the expression and activity of some metabolic enzymes, particularly certain cytochrome P450s, can be lower in HepG2 cells compared to primary human hepatocytes. mdpi.comnih.gov Other cell lines, like the intestinal Caco-2 cells, are also used to model absorption and metabolism in the gut. medtechbcn.com
Human Liver Tissue Slices and Primary Hepatocytes: Primary human hepatocytes, isolated directly from donor liver tissue, are considered the "gold standard" for in vitro metabolism studies because they most accurately reflect the metabolic capabilities of the liver in vivo. nih.gov However, they are more difficult to obtain and maintain in culture than cell lines. mdpi.com Precision-cut liver slices are another model that preserves the complex three-dimensional architecture and cell-cell interactions of the native liver, offering a comprehensive view of metabolic processes.
These in vitro models are instrumental in screening compounds and their metabolites, providing data that helps predict the metabolic fate of substances like this compound in humans. nih.gov For example, cell-based assays have been used to show that Brilliant Black BN (C.I. Food Black 1), a closely related azo dye, can interact with and block cellular transport proteins like BCRP and MRP2. medtechbcn.com
Use of Cytochrome P450 (CYP) Bioreactors in Metabolite Generation
The generation of metabolites for analytical and toxicological assessment is a critical step in understanding the biotransformation of xenobiotics, including food additives like this compound. While specific studies on the use of Cytochrome P450 (CYP) bioreactors for this compound are not available in the current scientific literature, the principles and applications of this technology for other compounds, including azo dyes, provide a framework for its potential use. CYP bioreactors are advanced systems designed to mimic and scale up the metabolic processes that occur in the liver, offering a controlled environment for producing significant quantities of metabolites. nih.govlongdom.org
These bioreactors leverage the catalytic activity of CYP enzymes, a superfamily of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of foreign compounds. nih.gov The technology is particularly valuable for synthesizing drug metabolites, which can be challenging to produce through conventional chemical methods, especially when stereospecificity is required. nih.gov The advantages of using CYP bioreactors include the potential for rapid and stereospecific synthesis of human CYP-derived metabolites at high yields and the relative ease of metabolite isolation and identification from the cleaner bioreactor medium compared to complex biological fluids. longdom.org
Several types of CYP bioreactor systems have been developed, including those utilizing baculovirus-infected insect cells, immortalized human liver epithelial cells, and immobilized enzymes. longdom.orgresearchgate.net For instance, bioreactors with immobilized CYP enzymes, such as CYP2C9 on a poly(methyl methacrylate) surface, have been shown to be a viable method for the biosynthesis of drug metabolites for toxicity testing. researchgate.net Such systems can be adapted for various CYP enzymes and automated for high-throughput production. researchgate.net
The primary metabolic pathway for azo dyes in biological systems is the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. nih.goveuropa.eu This reaction can be catalyzed by hepatic microsomal cytochrome P450 enzymes. nih.gov Studies on various azo dyes have demonstrated that the characteristics of this reduction, such as sensitivity to oxygen and carbon monoxide, depend on the specific chemical structure of the dye. nih.gov For example, the metabolism of the azo dye Sudan I is predominantly carried out by CYP1A1, which is involved in both its detoxification and bioactivation. eurekaselect.comresearchgate.net
Given that this compound is an azo dye, it is plausible that its biotransformation also involves CYP-mediated reduction. A CYP bioreactor could, therefore, be theoretically employed to generate its metabolites. The process would involve selecting the appropriate human CYP isoforms known or suspected to metabolize azo dyes, such as those from the CYP1A, CYP2C, or CYP3A families, and incorporating them into a bioreactor system. nih.goveurekaselect.comcas.cz The this compound compound would then be introduced as a substrate, and under controlled conditions, the bioreactor would facilitate its enzymatic conversion into various metabolites, primarily through the cleavage of its azo linkages. The resulting products could then be isolated and purified for further analysis.
The table below illustrates the potential application of CYP bioreactors by summarizing the types of reactions and metabolites generated from different classes of xenobiotics using this technology, providing a model for what could be expected for this compound.
| Compound Class | CYP Isoform(s) Often Used | Typical Reaction(s) Catalyzed | Example Metabolites Generated | Reference |
| Pharmaceuticals | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | Hydroxylation, N-dealkylation, O-dealkylation | Hydroxylated derivatives, N-desmethyl metabolites, O-desmethyl metabolites | nih.govmdpi.com |
| Azo Dyes | CYP1A1, other CYPs | Azo-bond reduction, Ring-hydroxylation | Aromatic amines, Hydroxylated parent dye | nih.goveurekaselect.com |
| Polycyclic Aromatic Hydrocarbons | CYP1A1, CYP1B1 | Epoxidation, Hydroxylation | Epoxides, Dihydrodiols, Phenols | nih.gov |
| Alkenes/Alkynes | Various CYPs | Epoxidation, Hydroxylation | Epoxides, Alcohols | nih.gov |
Environmental Fate and Degradation of C.i. Food Black 2
Degradation Pathways in Environmental Compartments
The degradation of C.I. Food Black 2 in the environment can occur through various chemical and physical processes. The stability of the dye is influenced by factors such as pH, temperature, and exposure to light.
The primary pathway for the chemical degradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). researchgate.netcambridgecommodities.com This bond is considered the most unstable part of the molecule. researchgate.net Under anaerobic conditions, which can be found in sediments and some wastewater treatment systems, this cleavage leads to the formation of aromatic amines. cambridgecommodities.comatamanchemicals.com These resulting amines can be more mobile and potentially more toxic than the parent dye molecule.
Hydrolysis is generally not considered a major degradation pathway for most azo dyes, with the exception of reactive dyes which are designed to hydrolyze rapidly in aqueous solutions. researchgate.netcambridgecommodities.com For soluble azo dyes like this compound, the molecule is likely to remain in solution and is unlikely to adsorb significantly to sediment or sludge. researchgate.net
Table 1: Primary Chemical Degradation Pathway for this compound
| Degradation Pathway | Description | Environmental Condition | Key Products |
|---|---|---|---|
| Azo Bond Cleavage | Reductive splitting of the -N=N- double bond. | Anaerobic | Aromatic amines |
| Hydrolysis | Breaking of bonds due to reaction with water. | Aqueous | Not a significant pathway. researchgate.netcambridgecommodities.com |
Photodegradation involves the breakdown of chemical compounds by light energy. This compound is noted for its resistance to fading when exposed to light and heat, which suggests a degree of stability against photolysis under normal conditions. researchgate.net However, advanced oxidation processes (AOPs) can significantly enhance its degradation.
Research has demonstrated the effective photodegradation of Brilliant Black BN using photocatalysts under simulated solar light. wikipedia.org One study utilized a hybrid heterostructure of F, Sm³⁺ co-doped TiO₂/MWCNTs, which showed significant degradation efficiency. wikipedia.org Photocatalysis typically involves the generation of highly reactive hydroxyl radicals (•OH) that can attack and break down the complex aromatic structure of the dye. nih.govnetzsch.com The general mechanism involves the excitation of the semiconductor photocatalyst by UV or visible light, leading to the formation of electron-hole pairs which then react with water and oxygen to produce reactive oxygen species that degrade the dye.
While direct photolysis in the environment may be slow, the presence of natural photosensitizers or photocatalytic minerals could potentially accelerate the degradation of this compound. researchgate.netcambridgecommodities.com
This compound is characterized by high stability against heat, a property that makes it suitable for use in a variety of processed foods. researchgate.net However, specific quantitative data regarding its thermal degradation kinetics, such as decomposition temperatures and activation energies, are not extensively available in the public literature.
General studies on the thermal behavior of other food dyes indicate that decomposition typically occurs at temperatures above 200°C. researchgate.net For instance, the thermal analysis of the food dye Brown HT revealed thermal stability up to 280°C. researchgate.net The thermal degradation of organic dyes often follows first-order reaction kinetics, with the rate of degradation increasing with temperature. The process can lead to the formation of various gaseous products and a carbonaceous residue. Without specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its precise degradation profile and the nature of its thermal decomposition products remain to be fully characterized.
Bioremediation Strategies for Azo Dye Contamination
Bioremediation presents an environmentally friendly and cost-effective alternative to conventional physicochemical methods for treating dye-contaminated wastewater. iwaponline.comcontentstack.com This approach utilizes the metabolic potential of microorganisms to decolorize and degrade dye molecules. researchgate.net
A wide range of microorganisms, including bacteria, fungi, and algae, have been investigated for their ability to decolorize azo dyes. cetjournal.it The initial and most crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, a process primarily carried out by microbial enzymes called azoreductases. cetjournal.it This step typically occurs under anaerobic or anoxic conditions and results in the decolorization of the dye. atamanchemicals.comresearchgate.net The resulting aromatic amines are often colorless but may require subsequent aerobic degradation for complete mineralization. atamanchemicals.comnih.gov
While specific studies on the microbial degradation of this compound are limited, research on structurally similar black azo dyes provides insight into potential microbial candidates.
Bacteria: Species such as Klebsiella pneumoniae have been shown to efficiently decolorize Mordant Black 11, achieving up to 75.35% decolorization in 72 hours. Pseudomonas stutzeri has been applied for the decolorization of Reactive Black dyes. atamanchemicals.com Consortia of bacterial strains isolated from textile effluent have demonstrated the ability to degrade Reactive Black 5. nih.gov
Fungi: White-rot fungi, such as Aspergillus species, are effective in degrading a wide variety of dyes due to their production of potent ligninolytic enzymes like laccases and peroxidases. Aspergillus sulphureus has been studied for its ability to decolorize Reactive Black HFGR.
Table 2: Examples of Microorganisms Used in the Decolorization of Black Azo Dyes
| Microorganism | Dye Degraded | Decolorization Efficiency | Reference |
|---|---|---|---|
| Klebsiella pneumoniae MB398 | Mordant Black 11 | 75.35% in 72 h | |
| Aspergillus sp. | Reactive Black | 75% | |
| Coriolopsis gallica (laccase) | Reactive Black 5 | 86.4% in 24 h |
The efficiency of microbial dye decolorization is highly dependent on various physicochemical parameters. Optimization of these factors is critical for developing effective bioremediation strategies. Key parameters include pH, temperature, initial dye concentration, and the availability of co-substrates (carbon and nitrogen sources). researchgate.netresearchgate.net
pH and Temperature: Most microbial decolorization processes have optimal pH and temperature ranges. For example, Klebsiella pneumoniae MB398 showed maximum decolorization of Mordant Black 11 at pH 6.0 and 37°C. In contrast, the enzymatic decolorization of Reactive Black 5 by a laccase-like supernatant from Coriolopsis gallica was optimal at a more acidic pH of 4.2 and a higher temperature of 55°C.
Initial Dye Concentration: High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and enzymatic activity. Studies on Mordant Black 11 showed that the decolorization efficiency of K. pneumoniae decreased as the dye concentration increased from 50 mg/L to 150 mg/L.
Co-substrates and Inoculum Size: The presence of an additional carbon or nitrogen source, such as yeast extract, often enhances decolorization as it supports microbial growth and the production of necessary enzymes. researchgate.net The size of the microbial inoculum also plays a crucial role; for instance, a 2% inoculum volume was found to be optimal for the decolorization of Mordant Black 11 by K. pneumoniae.
Response Surface Methodology (RSM) is a statistical tool frequently used to optimize these multiple parameters simultaneously to achieve maximum decolorization efficiency. researchgate.net For the degradation of Reactive Black 5 by Bacillus albus DD1, optimization using RSM resulted in 98% removal under conditions of pH 7.6, 200 ppm dye concentration, 20% (v/v) bacterial inoculum, and 0.4% yeast extract. researchgate.net
Sequential Anoxic-Aerobic Treatment Approaches
Sequential anoxic-aerobic treatment is a highly effective biological method for the degradation of azo dyes such as this compound. This two-stage process leverages different microbial metabolic pathways to first decolorize the dye and then break down the resulting intermediate compounds. strath.ac.uk This approach is commonly implemented in systems like Sequencing Batch Reactors (SBRs) that alternate between anoxic and oxic phases. tci-thaijo.org
The initial anoxic (or anaerobic) phase is critical for decolorization. In the absence of oxygen, anaerobic bacteria use the azo dye as a terminal electron acceptor, breaking the nitrogen-nitrogen double bond (-N=N-). nih.govresearchgate.net This cleavage of the chromophore results in the loss of color. nih.govnih.gov Studies on similar azo dyes, such as C.I. Direct Black 38 and Reactive Black 5, have demonstrated high color removal efficiencies during this stage. nih.govnih.gov For instance, in one study, the anaerobic step achieved a 75% color removal for Reactive Black 5. nih.gov
Table 1: Performance of Sequential Anoxic-Aerobic Treatment on Azo Dyes
| Azo Dye | Treatment Phase | Parameter | Influent Concentration | Removal Efficiency (%) | Reference |
| Reactive Black 5 | Anaerobic | Color | 200 mg/L | 75% | nih.gov |
| Aerobic | COD | - | 85% | nih.gov | |
| Overall | COD | - | 88% | nih.gov | |
| C.I. Direct Black 38 | Anaerobic | Color | 3200 mg/L | Effective Removal | nih.govresearchgate.net |
| Aerobic | Aromatic Amines | - | Main Reduction | nih.govresearchgate.net | |
| Overall | COD | - | 92% | researchgate.net |
Environmental Monitoring and Assessment Methodologies
To effectively manage the environmental risks associated with this compound, robust monitoring and assessment methodologies are required. These techniques are used to trace the dye's path in ecosystems, identify its breakdown products, predict its ecological impact, and quantify its contribution to pollution loads.
Radiotracer studies provide a powerful tool for investigating the environmental fate and degradation pathways of organic compounds like this compound. iaea.org This technique involves synthesizing the dye molecule with a radioactive isotope, most commonly Carbon-14 (¹⁴C), at a specific position in its structure. iaea.orgslideshare.net The ¹⁴C-labeled dye is then introduced into a controlled experimental system, such as a soil column or an aquatic microcosm, that simulates a natural environment. iaea.org
By tracking the radioactivity over time, researchers can precisely quantify the distribution of the dye and its derivatives among different environmental compartments, including water, soil, sediment, air, and biota. sciencelearn.org.nz This method allows for a detailed mass balance analysis, revealing the extent of different fate processes:
Mineralization: The conversion of the organic carbon in the dye molecule to radioactive carbon dioxide (¹⁴CO₂), indicating complete degradation.
Bioaccumulation: The uptake and incorporation of the ¹⁴C into the tissues of microorganisms or plants.
Adsorption: The amount of ¹⁴C that becomes bound to soil particles or sediment.
These quantitative insights are critical for understanding the persistence of the compound and the ultimate fate of its carbon skeleton in the environment. iaea.orgslideshare.net
A crucial aspect of monitoring the environmental fate of this compound is the identification and quantification of its degradation products. As established, the initial anaerobic breakdown of this azo dye results in the formation of aromatic amines. researchgate.netresearchgate.net These intermediates can pose a significant environmental risk, as some are known to be toxic or mutagenic. nih.gov
Tracking these compounds in complex environmental matrices like soil and water requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the primary methods used for this purpose. nih.govresearchgate.net These methods allow for the separation, identification, and quantification of the parent dye and its various breakdown products, even at low concentrations. news-medical.net By analyzing samples from soil and water systems over time, scientists can monitor the disappearance of the parent dye and the transient appearance and subsequent degradation of its intermediates, providing a clear picture of the transformation pathway. mdpi.commdpi.com
Fugacity models are mathematical tools used to predict the distribution and behavior of chemicals in the environment. nih.govulisboa.pt Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase or compartment (e.g., water, air, soil). setac.org At equilibrium, the fugacity of a chemical will be equal in all compartments, but the concentrations will differ based on the chemical's properties and the nature of each compartment. setac.orgresearchgate.net
For a water-soluble compound like this compound, which is primarily released into aquatic environments, a fugacity model can be used to predict how it will partition between water, sediment, and aquatic organisms. nih.govnih.gov The model uses the dye's physicochemical properties (such as water solubility, vapor pressure, and octanol-water partition coefficient) along with environmental parameters to estimate its steady-state concentrations in each medium. ulisboa.pt This predictive capability is invaluable for ecological risk assessment, as it helps to:
Identify the environmental compartments where the dye is likely to accumulate.
Estimate potential exposure concentrations for aquatic life. nih.gov
Assess the likelihood of bioaccumulation and biomagnification in food webs. ulisboa.ptnih.gov
By simulating the environmental fate of the dye, fugacity models enable a proactive approach to risk management, helping to identify potential "bad actors" before widespread environmental contamination occurs. setac.org
Regulatory Science and C.i. Food Black 2
Principles of Regulatory Science in Food Colorant Assessment
The regulation of food colorants like C.I. Food Black 2 is a critical aspect of food safety, governed by stringent scientific principles to protect public health. agriculture.institute International and national bodies, such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the U.S. Food and Drug Administration (FDA), and the European Food Safety Authority (EFSA), establish frameworks for assessing the safety of these additives. iacmcolor.orgresearchgate.net The overarching goal is to ensure that any substance added to food is safe for consumption under its proposed conditions of use. iacmcolor.orgfda.gov This process is dynamic, with authorities continuously monitoring and reassessing approved colorants based on new scientific evidence. agriculture.institute
The evaluation of food additives is systematically approached through a risk analysis framework, which consists of three interconnected components: risk assessment, risk management, and risk communication. researchgate.netpfndai.org This structured approach ensures that decisions are transparent, consistent, and scientifically sound. pfndai.orgfao.org
Risk Assessment: This is a purely scientific process that involves four distinct steps:
Hazard Identification: Determining the potential for a substance to cause harm, considering its chemical and biological properties, including impurities. researchgate.net
Hazard Characterization: Evaluating the nature of the adverse health effects associated with the substance and defining a health-based guidance value, such as an Acceptable Daily Intake (ADI). researchgate.net The ADI represents the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk. researchgate.netfocusontoxpath.com
Exposure Assessment: Estimating the probable intake of the food additive by consumers. food-safety.com
Risk Characterization: Integrating the hazard identification, characterization, and exposure assessment to estimate the probability and severity of adverse health effects in a given population. pfndai.org
Risk Management: This is the process of weighing policy alternatives in light of the risk assessment's findings. pfndai.org It involves deciding what actions are needed to protect public health. fao.org Risk managers, such as the Codex Alimentarius Commission or national regulatory agencies, consider the scientific evaluation from risk assessors (like JECFA or EFSA) alongside other relevant factors to establish regulations. researchgate.netfao.org These regulations may specify the types of foods in which a colorant can be used and the maximum permissible levels. fda.gov
Risk Communication: This involves the open exchange of information and opinions concerning risks among assessors, managers, consumers, industry, and the academic community. researchgate.net This dialogue is crucial for transparency and ensuring that all stakeholders are informed about the risks and the measures taken to manage them. fao.org
| Component | Description | Key Activities |
|---|---|---|
| Risk Assessment | A scientifically based process to evaluate the potential adverse health effects of a food additive. pfndai.org | Hazard identification, Hazard characterization, Exposure assessment, Risk characterization. pfndai.org |
| Risk Management | The process of weighing policy alternatives and selecting appropriate prevention and control options. pfndai.org | Considering risk assessment results, setting maximum use levels, establishing food categories for use. fda.govfao.org |
| Risk Communication | The interactive exchange of information and opinions concerning risk among all stakeholders. researchgate.net | Documenting and sharing assessment outcomes, public consultations, transparent decision-making. fao.org |
Regulatory decisions for food colorants are fundamentally based on the principle of sound scientific analysis. fao.org Absolute safety can never be proven, so regulatory bodies like the FDA must determine if there is a "reasonable certainty of no harm" under the additive's intended conditions of use, based on the best available scientific knowledge. iacmcolor.orgfda.gov This standard requires a fair and thorough evaluation of all available data. food-safety.com
The process is guided by established toxicological principles. npanational.org For instance, the FDA's "Redbook" provides guidance on the necessary safety data required to support a petition for a new food or color additive. food-safety.comnpanational.org Decisions are not based on perception or the precautionary principle alone, but on robust scientific evidence. ift.org This scientific foundation ensures that standards are not arbitrary but are rooted in toxicological studies and comprehensive safety assessments. agriculture.institute
Scientific data is the cornerstone of setting standards for food colorants. iacmcolor.org Manufacturers petitioning for the approval of a new color additive must provide a comprehensive dossier of information. agriculture.institutefda.gov This includes data on the additive's identity, chemical properties, manufacturing process, stability, and intended use. fda.gov
Crucially, the submission must contain full reports of all safety investigations, including toxicological studies to assess potential adverse effects. agriculture.institutefood-safety.com Regulators also require reliable analytical methods for identifying the additive in food products and ensuring its purity and the absence of unacceptable levels of impurities. food-safety.comdigicomply.com This data allows regulators to perform a thorough risk assessment and establish an Acceptable Daily Intake (ADI), which in turn informs the setting of maximum use levels in various food products to ensure consumer exposure remains well below this safe threshold. focusontoxpath.com
Methodological Challenges in Regulatory Analysis of Food Dyes
The regulatory analysis of food dyes is complicated by several methodological challenges that can impact the accuracy of risk assessments. These challenges relate to the detection of harmful contaminants and the evaluation of combined effects from multiple similar substances.
A significant challenge in the analysis of azo dyes like this compound is the accurate measurement of potentially carcinogenic contaminants, such as non-sulphonated aromatic amines (NSAA). nih.govtandfonline.com These contaminants can exist in two forms: "free" amines, which are present as unbound impurities, and "bound" amines, which are incorporated into other molecules during the manufacturing process. nih.govtandfonline.comtandfonline.com
Research indicates that the majority of NSAA in some food colors are in the bound form, with less than 7% remaining as free amines. nih.govtandfonline.com However, there is concern that bound amines can be released in the body, for example, in the large intestine. cspinet.org Standard regulatory methods may primarily focus on measuring free contaminants, potentially underestimating the total exposure to these harmful substances. cspinet.org Advanced analytical methods have been developed to address this, typically involving a reduction step with a chemical like sodium dithionite (B78146) to cleave the azo bonds and release the bound amines. nih.govtandfonline.comtandfonline.com The total amines (originally free and newly released) can then be extracted, derivatized, and quantified using techniques like high-performance liquid chromatography (HPLC). nih.govtandfonline.comnih.gov
The U.S. Federal Food, Drug, and Cosmetic Act (FFDCA) mandates that in determining the safety of a color additive, the FDA must consider its cumulative effect, taking into account other chemically or pharmacologically related substances in the diet. food-safety.comcspinet.orgedf.org This means that the risk from a single dye should not be assessed in isolation but as part of a group of substances that have similar molecular structures or biological effects. edf.org
This compound belongs to the family of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). Therefore, a cumulative risk assessment should ideally consider the combined exposure to all structurally related azo dyes present in the diet. cspinet.org However, critics argue that this requirement is not consistently applied in practice, and safety determinations are often made on a chemical-by-chemical basis without a meaningful evaluation of cumulative effects from related substances. cspinet.orgedf.org Assessing the cumulative risk from a class of compounds, such as benzidine-based azo dyes which can release the common metabolite benzidine, is critical for a comprehensive safety evaluation. industrialchemicals.gov.au
Standardization of Analytical Procedures for Compliance
The standardization of analytical procedures for this compound (also known as Brilliant Black BN or E151) is a critical component of regulatory science. pcdn.cofda.gov It ensures that manufacturers and regulatory bodies can reliably verify the identity, purity, and concentration of the color additive in food products, thereby ensuring compliance with established legal limits. nano-lab.com.tr The development and validation of these methods are essential for protecting product quality and supporting regulatory enforcement actions. pcdn.cofda.govnano-lab.com.tr International bodies and regulatory agencies provide guidelines for the validation of such chemical methods to ensure they meet high analytical performance standards appropriate for their intended use. pcdn.cofda.govwho.intdemarcheiso17025.com
Predominant Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent and effective techniques for the identification and quantification of this compound in various food matrices. nano-lab.com.trnih.govresearchgate.net These chromatographic methods are typically paired with a Photo-Diode Array (PDA) or Diode Array Detector (DAD), which allows for the specific detection and quantification of Brilliant Black BN based on its maximum absorption wavelength. nih.govresearchgate.net For enhanced specificity and sensitivity, especially in complex matrices, HPLC can also be coupled with Mass Spectrometry (LC-MS). sielc.com
Sample preparation is a crucial step for accurate analysis, often tailored to the specific food matrix. researchgate.net To minimize interference from other components in the food, techniques such as solid-phase extraction (SPE) are employed to extract and concentrate the color additive before analysis. fda.gov
Method Validation and Performance Characteristics
For an analytical method to be considered suitable for regulatory compliance, it must undergo a rigorous validation process to confirm its fitness for purpose. demarcheiso17025.com This validation assesses several key performance characteristics according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comnih.gov A study developing an HPLC-PDA method for azo dyes, including Brilliant Black BN, in processed milk and cheese reported high recovery rates and low relative standard deviations, indicating the method's accuracy and precision. nih.gov
The table below summarizes key validation parameters from published research, demonstrating the performance of analytical methods for this compound.
| Parameter | Matrix | Observed Value | Source |
|---|---|---|---|
| Correlation Coefficient (r²) | Milk and Cheese | 0.999 - 1.000 | nih.gov |
| Correlation Coefficient (r²) | Liquid Samples | 0.9991 - 1.0 | researchgate.net |
| Recovery | Milk and Cheese | 98.81 – 115.94% | nih.gov |
| Precision (RSD) | Milk and Cheese | 0.08 – 3.71% | nih.gov |
| Limit of Detection (LOD) | Milk and Cheese | 1.14 - 1.73 µg/mL | nih.gov |
| Limit of Detection (LOD) | Liquid Samples | 0.017 - 0.025 mg/L | researchgate.net |
| Limit of Quantification (LOQ) | Milk and Cheese | 3.46 - 5.25 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | Liquid Samples | 0.057 - 0.082 mg/L | researchgate.net |
Standardized Chromatographic Conditions
The standardization of methods extends to the specific conditions of the analysis, including the type of chromatographic column, the composition of the mobile phase, and detector settings. Different validated methods may use slightly different conditions optimized for specific sample types or equipment. For instance, one method successfully separated Brilliant Black BN from other dyes in dairy products using a C18 column with a gradient of ammonium (B1175870) acetate (B1210297) and methanol, detecting the compound at 608 nm. nih.gov Another UHPLC method used a different C18 column and a mobile phase of sodium phosphate (B84403) and methanol, with detection at 530 nm. researchgate.net A third method highlights a unique approach using a cation-exchange column and a specialized buffer to achieve separation. sielc.com
The following table provides examples of standardized HPLC and UHPLC conditions from different analytical methods developed for this compound.
| Parameter | Method 1 (Food Matrix) | Method 2 (Beverages) | Method 3 (General) |
|---|---|---|---|
| Column | C18 Column | Agilent Poroshell 120 HPH-C18 (3 x 100 mm, 2.7 µm) | BIST™ A (4.6x150 mm, 5µm, 100A) |
| Mobile Phase | A: 0.02 M Ammonium Acetate B: Methanol | A: 10 mM Na₂HPO₄, pH 7 B: Methanol | Acetonitrile with 5 mM TMDAP phosphate buffer (pH 4.0) |
| Elution Type | Gradient | Gradient | Isocratic |
| Flow Rate | 0.8 mL/min | 0.50 mL/min | 2.0 mL/min |
| Injection Volume | 10 µL | 5 µL | Not Specified |
| Detection Wavelength | 608 nm | 530 nm | 600 nm |
| Source | nih.gov | researchgate.net | sielc.com |
Advanced Research Applications of C.i. Food Black 2 As a Chemical Probe
Application in Chromatographic Systems as a Tracer Dye
C.I. Food Black 2 is utilized as a tracer dye in chromatographic techniques. Chromatography separates mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. In paper chromatography, for instance, the separation of substances like food dyes is based on their adsorption to the paper (the stationary phase) and their solubility in the solvent (the mobile phase). flinnsci.com
The movement of a dye is quantified by its Rate of Flow (Rf) value, which is the ratio of the distance the dye travels to the distance the solvent front travels. flinnsci.com Dyes with a higher charge and greater polarity tend to be more strongly attracted to the polar paper and thus have lower Rf values. flinnsci.com The distinct color and movement of this compound allow it to serve as a visible marker, or tracer, to monitor the progress and efficiency of the separation process. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive method for the quantification of dyes like this compound, especially in complex matrices.
Utilization as a Reagent in Organic and Inorganic Chemical Reactions
The chemical structure of this compound, characterized by its azo (-N=N-) groups and sulfonic acid (-SO₃H) substituents, allows it to participate in various chemical reactions. These reactions include oxidation, reduction, and substitution.
Oxidation: Under strong oxidizing conditions, using agents like potassium permanganate (B83412) or hydrogen peroxide, the azo bonds of this compound can be broken down, leading to the formation of smaller aromatic compounds.
Reduction: The dye can be reduced by agents such as sodium dithionite (B78146) or zinc dust in acidic conditions. This process typically cleaves the azo bonds to form aromatic amines, such as 4-aminobenzenesulfonic acid, which can serve as intermediates in further chemical syntheses.
Substitution: The sulfonic acid groups on the molecule can undergo substitution reactions with various nucleophiles, particularly under basic conditions. This allows for the chemical modification of the dye, altering its properties for different applications.
The synthesis of this compound itself involves diazotization and coupling reactions. worlddyevariety.com It begins with the diazotization of an aminobenzenesulfonic acid, which is then coupled with another aromatic compound. worlddyevariety.com This reactive nature makes it a useful reagent in both organic and inorganic chemistry.
Investigations into Interactions with Biological Macromolecules
The functional groups of this compound, particularly the azo bonds and sulfonic acid groups, enable it to interact with and bind to various biomolecules, including proteins. These interactions are a subject of research to understand how such dyes might affect biological systems.
Protein Binding Mechanisms and Conformational Changes
The binding of small molecules like dyes to proteins can be investigated using techniques such as fluorescence spectroscopy. researchgate.net Proteins like human serum albumin (HSA), a major transport protein in the blood, are known to bind a wide variety of small molecules. researchgate.net The interaction between a dye and a protein can involve several types of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.netmdpi.com
Studies on the binding of other dyes to HSA have shown that such interactions can lead to quenching of the protein's intrinsic fluorescence, which can be used to determine binding constants and understand the binding mechanism. researchgate.net For example, a negative enthalpy change (ΔH) and a positive entropy change (ΔS) suggest that both hydrogen bonding and hydrophobic interactions are significant in stabilizing the dye-protein complex. researchgate.net The binding of a dye can also induce conformational changes in the protein, altering its secondary or tertiary structure. researchgate.net While specific studies on this compound's binding to proteins and resulting conformational changes are not detailed in the provided search results, the general principles of dye-protein interactions are well-established.
Complex Formation with Metal Ions
Azo dyes can form complexes with metal ions. The interaction between food dyes and metal ions is an area of study due to the potential for altering the bioavailability of essential metals or forming new, potentially toxic complexes. nih.gov Transition metals, in particular, readily form coordination complexes where the metal ion acts as a Lewis acid and the ligand (in this case, the dye) acts as a Lewis base, donating a pair of electrons. atlanticoer-relatlantique.ca
The specific atoms in the dye molecule that coordinate to the metal ion are typically those with lone pairs of electrons, such as nitrogen and oxygen atoms. The stoichiometry of these complexes (the ratio of metal ions to dye molecules) can vary depending on the specific metal, the dye, and the pH of the solution. nih.gov For instance, studies on other food dyes have shown the formation of 1:1, 1:2, and 2:1 metal-to-ligand complexes. nih.gov The formation of these complexes can be investigated using techniques like UV-Vis absorption spectroscopy. nih.gov
Modification of Biomolecular Structures and Functions
The binding of a molecule like this compound to a biological macromolecule can modify its structure and, consequently, its function. For example, the interaction of a dye with a protein can inhibit its normal function by blocking an active site or altering its conformation. ca.gov
Q & A
Q. How can researchers address gaps in the literature regarding the environmental fate of this compound?
- Methodological Answer : Conduct fate-and-transport studies using radiolabeled isotopes (e.g., ¹⁴C-tracers) to track degradation products in soil/water systems. Pair with high-resolution mass spectrometry (HRMS) for metabolite identification. Collaborate with environmental modelers to predict long-term ecological impacts using fugacity models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
